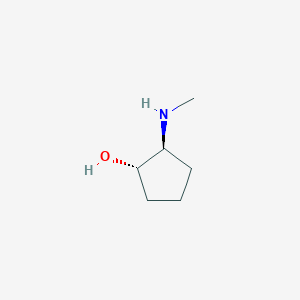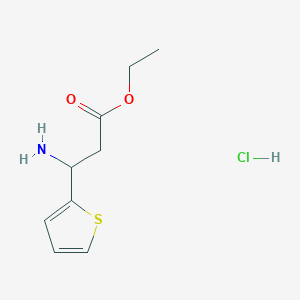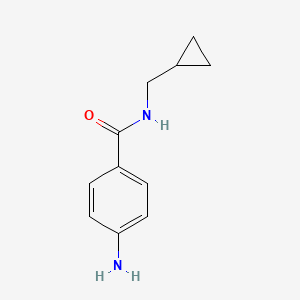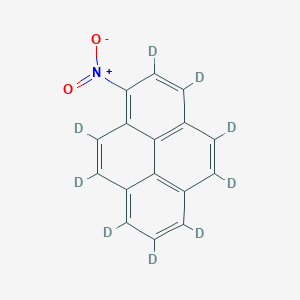
(R)-3,3-Dimethylcyclohexanamine hydrochloride
Overview
Description
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine .
Synthesis Analysis
The synthesis of complex heterocyclic molecules often involves the use of metal-impregnated nanoparticles as catalysts . Microwave-assisted synthesis is another method that produces molecules rapidly in excellent yields using less energy .Molecular Structure Analysis
ChemmineR is a cheminformatics package for analyzing drug-like small molecule data in R. It contains functions for efficient processing of large numbers of small molecules, physicochemical/structural property predictions, structural similarity searching, classification and clustering of compound libraries .Chemical Reactions Analysis
Amines can act as both acids and bases, with the strength of these properties highly dependent on the nature of their substituent groups . The reactions of amines often involve the formation of salts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For example, vildagliptin, a hypoglycemic drug, has been studied for its physicochemical properties and various methods of analysis have been developed for its estimation in substances, medicinal formulations, and biological media .Scientific Research Applications
Pharmacodynamics and Neurotoxicity
- Research into the enantiomers of MDMA (which shares structural similarities with the compound ) suggests that the R(−)-enantiomer may offer therapeutic benefits with a reduced side effect profile compared to its S(+)-counterpart. This implies potential applications in psychotherapy and behavioral disorders treatment, suggesting a direction for exploring the therapeutic index of similar compounds (Pitts et al., 2018).
Electrochemical Technology
- The use of room-temperature ionic liquids, including those involving haloaluminate mixtures with compounds like dimethylsulfone, in electroplating and energy storage technologies showcases the versatility of such compounds in industrial applications. This highlights the potential utility of related amines in electrochemical applications (Tsuda et al., 2017).
Anti-inflammatory Agents
- Serotonin receptor agonists, including certain enantiomers of psychoactive compounds, show promise as anti-inflammatory agents. This indicates potential research applications of similar compounds in treating inflammation-related disorders (Flanagan & Nichols, 2018).
Analytical and Pharmaceutical Research
- Hydrophilic Interaction Liquid Chromatography (HILIC) is a promising method for analyzing polar compounds, indicating that compounds like "(R)-3,3-Dimethylcyclohexanamine hydrochloride" could be studied using such techniques in pharmaceutical and analytical contexts (Cem et al., 2021).
Alternatives to Animal Testing
- The development of alternative methods to animal testing, including the use of chemical compounds for in vitro studies, is crucial in reducing the ethical and logistical challenges associated with animal research (Doke & Dhawale, 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. For example, hydroxylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is corrosive to metals, toxic if swallowed, harmful in contact with skin, causes skin irritation, and may cause an allergic skin reaction .
Future Directions
properties
IUPAC Name |
(1R)-3,3-dimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIIRPTARKHJA-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@H](C1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934765-89-6 | |
| Record name | Cyclohexanamine, 3,3-dimethyl-, hydrochloride (1:1), (1R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934765-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)

![(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl](/img/structure/B3169062.png)




![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-1-methyl-](/img/structure/B3169091.png)





